molecular formula C17H21N5 B11752100 2,6-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine

2,6-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine

Cat. No.: B11752100
M. Wt: 295.4 g/mol
InChI Key: PZROUOOSVHHWDV-UHFFFAOYSA-N
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Description

2,6-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine is a tridentate N-donor ligand comprising a central pyridine ring flanked by two 3,5-dimethylpyrazole groups via methylene bridges. Its molecular formula is C₁₇H₂₁N₅, with a molecular weight of 295.38 g/mol . The ligand exhibits structural flexibility, enabling diverse coordination modes with transition metals such as Cu(I), Co(II), and V(III). It is synthesized from 2,6-bis(bromomethyl)pyridine and 3,5-dimethylpyrazole, forming stable complexes with applications in catalysis and materials science .

Key structural features include:

  • Tridentate coordination: Binds metals via two pyrazole N-atoms and one pyridine N-atom, forming five-membered chelate rings .
  • Steric and electronic modulation: The 3,5-dimethyl groups on pyrazole balance steric bulk and electron-donating effects, influencing metal-center reactivity .
  • Polynuclear complexes: Forms tetranuclear Cu(I) complexes with iodide bridges, as observed in monoclinic (P2₁/c) crystal structures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H21N5

Molecular Weight

295.4 g/mol

IUPAC Name

2,6-bis[(3,5-dimethylpyrazol-1-yl)methyl]pyridine

InChI

InChI=1S/C17H21N5/c1-12-8-14(3)21(19-12)10-16-6-5-7-17(18-16)11-22-15(4)9-13(2)20-22/h5-9H,10-11H2,1-4H3

InChI Key

PZROUOOSVHHWDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=NC(=CC=C2)CN3C(=CC(=N3)C)C)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Reaction

The primary synthetic route involves a nucleophilic substitution reaction between 2,6-bis(chloromethyl)pyridine and 3,5-dimethyl-1H-pyrazole. This method, adapted from protocols by the Royal Society of Chemistry, employs the following steps:

  • Reagents and Stoichiometry :

    • 2,6-Bis(chloromethyl)pyridine (0.5 g, 2.84 mmol)

    • 3,5-Dimethyl-1H-pyrazole (0.55 g, 5.68 mmol, 2 equivalents)

    • Potassium carbonate (K₂CO₃, 1.5 g, 10.9 mmol, 3.8 equivalents) as a base

    • Dichloromethane (DCM, 25 mL) as the solvent.

  • Reaction Conditions :

    • The reaction mixture is refluxed under argon atmosphere for 48 hours at 40–45°C .

    • Progress is monitored via thin-layer chromatography (TLC).

  • Workup and Purification :

    • The mixture is filtered to remove K₂CO₃, and the solvent is evaporated under reduced pressure.

    • The crude product is purified via column chromatography (ethyl acetate/hexane, 1:3 v/v) to yield a white solid.

Yield : 72% (0.091 g).

Mechanistic Insights

The reaction proceeds via SN2 displacement , where the chloromethyl groups on the pyridine core are replaced by the pyrazole nucleophiles. The bulkiness of the 3,5-dimethyl substituents on the pyrazole ring slightly hinders the substitution, necessitating prolonged reflux.

Alternative Ligand Syntheses for Comparative Analysis

While the above method is standard, related ligands with modified pyrazole substituents (e.g., tert-butyl or phenyl groups) have been synthesized using analogous protocols:

LigandPyrazole SubstituentYieldKey Difference
L23,5-Dimethyl72%Standard method
L33,5-Di-tert-butyl46%Steric hindrance reduces yield
L43,5-Diphenyl93%Electron-withdrawing groups enhance reactivity

These comparisons highlight the influence of steric and electronic effects on reaction efficiency.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (600 MHz, CDCl₃):

    • δ 2.23 (s, 12H, CH₃ on pyrazole)

    • δ 5.43 (s, 4H, CH₂ linker)

    • δ 5.91 (s, 2H, pyrazole C4-H)

    • δ 7.39 (t, 1H, pyridine C4-H).

  • ¹³C NMR (151 MHz, CDCl₃):

    • δ 13.2 (CH₃), 56.3 (CH₂), 105.4 (pyrazole C4), 137.8 (pyridine C4), 157.0 (pyridine C2/C6).

Infrared Spectroscopy (IR)

  • Strong absorption at 1593 cm⁻¹ corresponds to the C=N stretch of the pyridine ring.

Elemental Analysis

  • Calculated for C₁₇H₂₁N₅: C 69.13%, H 7.17%, N 23.70%.

  • Found: C 69.05%, H 7.12%, N 23.63%.

Critical Evaluation of Methodologies

Advantages of the Standard Method

  • Scalability : Reactions are performed in standard Schlenk apparatus, allowing multigram synthesis.

  • Reproducibility : Consistent yields (70–75%) across multiple studies.

Limitations and Optimizations

  • Solvent Choice : Dichloromethane (DCM) is preferred over acetonitrile (MeCN) to avoid side reactions with the chloromethyl precursor.

  • Purification Challenges : Column chromatography is essential due to byproducts from incomplete substitution.

Applications in Coordination Chemistry

MePzPy forms stable complexes with Cu(I) , Fe(II) , and Ru(II) . For example:

  • [Cu(I)(MePzPy)]PF₆ : Synthesized by reacting MePzPy with Cu(MeCN)₄PF₆ in DCM.

  • Spin-crossover Fe(II) complexes : MePzPy derivatives exhibit temperature-dependent magnetic properties .

Chemical Reactions Analysis

Coordination with Copper(I) Salts

The ligand forms tetranuclear Cu(I) complexes with iodide bridges. When reacted with CuI in acetonitrile at 393 K for 48 hours, a centrosymmetric complex ([Cu₄I₄(L)₂] ) is formed .

Structural Highlights:

ParameterValue
Coordination GeometryDistorted tetrahedral (Cu centers)
Cu–N Distance1.907–2.110 Å
Bridging Iodide RoleConnects Cu centers into dimers
π-π InteractionsWeak (3.985 Å centroid distance)

This complex exhibits a flattened tetrahedral geometry due to steric constraints from the ligand’s methyl groups .

Catalytic Water Oxidation with Cu(I) Complexes

The ligand forms Cu(I) complexes (C1–C4 ) with varying pyrazole substituents (H, Me, t-Bu, Ph). These complexes act as pre-catalysts for water oxidation under acidic and neutral conditions .

Catalytic Performance:

ComplexSubstituentTOF (h⁻¹) pH 1Overpotential (mV) pH 6.5
C1H12.3580
C2Me15.8550
C3t-Bu9.5620
C4Ph7.2650

Electrochemical studies reveal that electron-donating methyl groups (C2) enhance catalytic activity by lowering overpotential .

Zinc(II) and Copper(II) Carboxylate Complexes

Reactions with Zn(OAc)₂ or Cu(OAc)₂ yield mononuclear complexes ([M(L)(OAc)₂] ), where the ligand adopts a tridentate binding mode. These complexes catalyze ring-opening polymerization (ROP) of ε-caprolactone at 110°C .

Reaction Conditions:

  • Solvent: Methanol/CH₂Cl₂

  • Temperature: Room temperature

  • Yield: 65–88%

Catalytic Efficiency:

ComplexMonomer Conversion (%)
[Zn(L)(OAc)₂]92
[Cu(L)(OAc)₂]85

X-ray crystallography confirms a distorted octahedral geometry for Zn(II) complexes .

Copper(II) Nitrate Complexes

With Cu(NO₃)₂ , the ligand forms a six-coordinate Cu(II) complex (Cu(L)₂ ) featuring weak C–H⋯O interactions. The Cu–N bond lengths (2.075–2.110 Å) indicate moderate ligand field strength .

Key Structural Data:

Bond Angle (°)Distance (Å)Geometry
N–Cu–N89–98Distorted T-shaped
Cu–N(pyridine)2.075–2.110Octahedral

Comparative Reactivity with Analogous Ligands

The methyl substituents on the pyrazole rings differentiate this ligand from structurally similar systems:

Ligand VariationKey Differences
2,6-bis(pyrazol-1-ylmethyl)pyridineLower solubility, weaker steric effects
2,6-bis(3-methylpyrazolyl)pyridineReduced electron-donating capacity

The 3,5-dimethyl groups enhance both steric bulk and electronic donation, optimizing metal-ligand bonding .

Scientific Research Applications

Coordination Chemistry

One of the primary applications of 2,6-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine is in coordination chemistry. It acts as a ligand that can form complexes with various metal ions.

Case Study: Copper Complexes

In a study published in PubMed, the compound was used to synthesize a tetra-nuclear copper complex. The complex exhibited weak π-π interactions and was characterized using X-ray crystallography. The copper ions were coordinated by the nitrogen atoms of the ligand, demonstrating its effectiveness as a chelating agent .

Catalysis

The compound has shown potential as a catalyst in various chemical reactions. Its ability to stabilize metal centers enhances catalytic activity.

Case Study: Catalytic Activity

Research indicates that this compound can facilitate reactions involving palladium complexes. The ligand's electronic properties allow for efficient electron transfer processes, which are crucial in catalytic cycles .

Corrosion Inhibition

Another significant application is in the field of corrosion inhibition. The compound has been studied for its effectiveness in preventing corrosion in metal substrates exposed to acidic environments.

Experimental Findings

In experimental studies on C35E steel corrosion in hydrochloric acid (HCl), this compound demonstrated substantial corrosion inhibition properties. The theoretical studies complemented the experimental findings, providing insights into the adsorption mechanisms on metal surfaces .

Material Science

The material science sector also benefits from the applications of this compound. Its structural characteristics allow it to be integrated into various polymer matrices and nanomaterials.

Application in Nanocomposites

Research has explored the incorporation of this compound into graphene-based nanocomposites for enhanced electrical conductivity and thermal stability . This application highlights its versatility in advanced material development.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Coordination ChemistryForms complexes with metal ionsEffective chelating agent for copper complexes
CatalysisActs as a catalyst in chemical reactionsEnhances catalytic activity in palladium complexes
Corrosion InhibitionPrevents corrosion in acidic environmentsSignificant corrosion inhibition for C35E steel in HCl
Material ScienceIntegrated into nanocomposites for improved propertiesEnhances electrical conductivity and thermal stability

Mechanism of Action

The mechanism by which 2,6-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the pyrazolyl and pyridine rings act as donor sites, forming stable complexes with various metals. These metal complexes can then participate in catalytic cycles or biological processes, depending on the specific application .

Comparison with Similar Compounds

Ligand Denticity and Flexibility

The target ligand’s tridentate nature distinguishes it from bidentate ligands (e.g., 2-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine), which exhibit lower geometric control in metal complexes. Tridentate ligands enhance stability and catalytic efficiency by occupying three coordination sites, as seen in Cu(I)-mediated water oxidation and Co(II)-catalyzed polymerization .

Key Example :

  • A Co(II) complex with a bidentate pyrazole ligand showed 31% yield in norbornene polymerization, whereas tridentate ligands enable higher activity due to improved metal-center stabilization .
Substituent Effects on Pyrazole Rings

Substituents on pyrazole rings critically influence steric and electronic properties:

Ligand Substituents Steric Bulk Catalytic Activity (Cu-mediated Water Oxidation) Reference
Target ligand 3,5-dimethyl Moderate High
2,6-bis((3,5-di-tert-butyl-1H-pyrazol-1-yl)methyl)pyridine (L3) 3,5-di-tert-butyl High Reduced (steric hindrance limits substrate access)
2,6-bis((3,5-diphenyl-1H-pyrazol-1-yl)methyl)pyridine (L4) 3,5-diphenyl Very High Low

Findings :

  • The target ligand’s dimethyl groups provide optimal steric bulk, enabling efficient substrate access while stabilizing metal centers.
  • Bulkier substituents (e.g., tert-butyl or phenyl) reduce catalytic activity but improve complex stability .
Coordination Modes and Nuclearity

The ligand adapts to mononuclear or polynuclear complexes depending on reaction conditions:

Metal/System Coordination Geometry Nuclearity Bridging Ligands Reference
Cu(I)/I⁻ Tetrahedral Tetranuclear μ₃-Iodide
Cu(I)/PPh₃/ClO₄⁻ Trigonal planar Mononuclear None
V(III)/Ethylene Octahedral Mononuclear None

Key Insight :

  • Iodide bridges in Cu(I) systems promote tetranuclear assembly, whereas phosphine or perchlorate ligands favor mononuclear structures .
Crystal Packing and Non-Covalent Interactions

The target ligand’s Cu(I) complex exhibits weak π-π interactions (centroid distance: 3.985 Å), linking tetranuclear units into chains along the b-axis .

Impact on Material Properties :

  • Weak intermolecular interactions enhance solubility, facilitating solution-phase catalysis.
  • Stronger interactions (e.g., hydrogen bonding) in unsubstituted analogs (e.g., 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine) reduce solubility but improve crystallinity .
Catalytic Performance
Application Ligand Metal Activity/Outcome Reference
Water Oxidation Target ligand Cu(I) High turnover frequency
Ethylene Polymerization 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine V(III) Moderate activity
Norbornene Polymerization 2-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine Co(II) 31% yield, Mₙ = 6.05 × 10³ g/mol

Conclusion : The target ligand’s balanced steric/electronic profile makes it superior in Cu(I)-catalyzed reactions, whereas bulkier ligands are preferable for stabilizing high-oxidation-state metals (e.g., V(III)) .

Q & A

Q. What are the established synthetic routes for preparing 2,6-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine, and how are intermediates characterized?

Methodological Answer: The ligand is typically synthesized via a nucleophilic substitution reaction. A common route involves reacting 2,6-bis(bromomethyl)pyridine with 3,5-dimethylpyrazole in a polar aprotic solvent (e.g., THF) under inert atmosphere. Key steps include:

  • Synthesis :
    • Mix equimolar amounts of 2,6-bis(bromomethyl)pyridine and 3,5-dimethylpyrazole with a base (e.g., NaH) in THF.
    • Stir at reflux for 24–48 hours .
  • Characterization :
    • ¹H/¹³C NMR : Look for disappearance of bromomethyl protons (~4.3 ppm) and appearance of methylene bridges (CH₂, ~5.2 ppm). Pyrazole ring protons appear as singlets (~6.0 ppm for pyrazole C⁴-H) .
    • Elemental Analysis : Confirm C, H, N content to validate ligand purity.
    • X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves bond lengths (e.g., C–N bonds ~1.34 Å) and dihedral angles between pyridine and pyrazole rings (~85–88°) .

Q. How does this ligand coordinate with transition metals, and what spectroscopic signatures indicate successful complexation?

Methodological Answer: The ligand acts as a tridentate N-donor , coordinating via pyridine N and two pyrazole N atoms. Coordination modes vary with metal ion size and oxidation state:

  • Coordination Geometry :
    • For Co(II), a distorted octahedral geometry is observed, with Co–N bond lengths ranging from 2.13–2.15 Å .
    • For smaller ions (e.g., Mn(II)), coordination may involve additional solvent molecules or counterions .
  • Spectroscopic Analysis :
    • IR Spectroscopy : Shift in ν(C=N) (pyridine) from ~1600 cm⁻¹ (free ligand) to lower frequencies (~1580 cm⁻¹) upon metal binding .
    • UV-Vis : d-d transitions (e.g., for Co(II) complexes, bands at ~500 nm) confirm octahedral geometry .
    • Magnetic Susceptibility : High-spin configurations (e.g., μeff ≈ 4.8 BM for Co(II)) indicate octahedral coordination .

Q. What are the primary applications of this ligand in coordination chemistry research?

Methodological Answer: The ligand is primarily used to:

  • Stabilize Metal Complexes : Its rigid tridentate structure enhances thermodynamic stability, making it suitable for catalytic studies.
  • Catalysis : Co(II) complexes show potential in oxidation reactions (e.g., alkene epoxidation) due to redox-active metal centers .
  • Structural Studies : Crystallographic data (e.g., CCDC 1016859) provide insights into ligand flexibility and metal-ligand bond trends .

Advanced Research Questions

Q. How can crystallographic disorder in ligand-based complexes be resolved during structural refinement?

Methodological Answer: Disorder often arises from flexible methylene bridges or solvent molecules. Mitigation strategies include:

  • Data Collection : Use high-resolution synchrotron data (≤0.8 Å) to resolve overlapping electron densities.
  • Refinement Tools :
    • SHELXL : Apply PART instructions to model disordered regions. Use ISOR/SADI restraints to maintain reasonable geometry .
    • SQUEEZE (PLATON) : Remove diffuse solvent contributions .
  • Validation : Cross-check residual density maps (e.g., using Coot) and Rint values (<5% for high-quality data) .

Q. How do steric effects from 3,5-dimethylpyrazole substituents influence catalytic activity in metal complexes?

Methodological Answer: The 3,5-dimethyl groups introduce steric bulk, which:

  • Reduces Substrate Access : Larger substrates (e.g., styrene) show lower conversion rates in oxidation reactions due to hindered approach to the metal center.
  • Enhances Selectivity : Steric shielding minimizes side reactions (e.g., overoxidation) in catalytic cycles.
  • Experimental Validation :
    • Compare turnover numbers (TON) with analogous non-methylated ligands (e.g., 2,6-bis(pyrazol-1-ylmethyl)pyridine).
    • Use DFT calculations to map steric contours (e.g., SambVca software) .

Q. How can contradictions in reported magnetic moments for Co(II) complexes be addressed?

Methodological Answer: Discrepancies may arise from:

  • Coordination Geometry : Octahedral vs. tetrahedral environments (e.g., μeff ~4.8 BM vs. ~3.9 BM).
  • Spin Crossover : Temperature-dependent magnetic behavior.
  • Methodology :
    • Variable-Temperature Magnetic Studies : Perform SQUID measurements (2–300 K) to detect spin transitions.
    • EPR Spectroscopy : Identify g-values (e.g., g ≈ 2.3 for octahedral Co(II)) .
    • Single-Crystal XRD : Correlate bond lengths with spin state (longer Co–N bonds favor high-spin) .

Q. What strategies optimize ligand solubility for reaction studies in non-polar solvents?

Methodological Answer: The ligand’s hydrophobicity (due to methyl groups) limits aqueous solubility. Solutions include:

  • Derivatization : Introduce polar substituents (e.g., –COOH) at pyridine C⁴, but this alters coordination behavior .
  • Co-Solvent Systems : Use THF/water mixtures (e.g., 4:1 v/v) to balance solubility and reactivity .
  • Surfactant Micelles : Encapsulate complexes in CTAB micelles for aqueous-phase catalysis .

Q. How do structural variations in analogous ligands affect metal-binding constants?

Methodological Answer: Compare binding constants (Kf) using:

  • Potentiometric Titrations : Measure pH-dependent metal-ligand speciation (e.g., for Cu(II) in 0.1 M KCl).
  • Competition Experiments : Use EDTA as a competitor to determine relative stability .
  • Structural Insights :
    • Pyrazole N-methylation (vs. H) reduces Kf due to steric hindrance.
    • Longer methylene bridges (e.g., –CH₂CH₂– vs. –CH₂–) increase flexibility, lowering stability .

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